(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone is a complex organic compound that features a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone typically involves multiple steps. One common method includes the reaction of 4-aminopiperidine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form novel compounds.
Biology
In biological research, this compound is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar ring structure.
Pyridine: Another related compound with a nitrogen-containing ring.
Uniqueness
This detailed article provides a comprehensive overview of (4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
918535-43-0 |
---|---|
Molecular Formula |
C17H26N4O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(pyridin-4-ylmethyl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C17H26N4O/c18-16-5-11-21(12-6-16)17(22)15-3-9-20(10-4-15)13-14-1-7-19-8-2-14/h1-2,7-8,15-16H,3-6,9-13,18H2 |
InChI Key |
ZKQMJGONIFYOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)N)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.